Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
Description
Properties
IUPAC Name |
ethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-14(16)15-9-8-13(20(17,18)11-10-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINKPMJUDGYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7-phenyl-1,4-thiazepane-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the parent thiazepane structure.
Substitution: The phenyl group and other positions on the thiazepane ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, or interference with cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 7-Phenyl-1,4-thiazepane-4-carboxylate 1,1-Dioxide vs. tert-Butyl 6-Amino-1,4-thiazepane-4-carboxylate 1,1-Dioxide
- Structural Differences: The tert-butyl analog (CAS: 1369503-78-5) substitutes the ethyl ester with a bulky tert-butyl group and replaces the phenyl group at position 7 with an amino group (-NH₂) at position 6 . Impact of Substituents:
- The amino group introduces nucleophilic character, enabling participation in condensation or cross-coupling reactions, unlike the inert phenyl group in the target compound.
- Physicochemical Properties: Property this compound (Estimated) tert-Butyl 6-Amino-1,4-thiazepane-4-carboxylate 1,1-Dioxide Molecular Formula C₁₄H₁₇NO₄S C₁₀H₂₀N₂O₄S Molecular Weight (g/mol) ~311.36 264.34 Density (g/cm³) ~1.25–1.30 (estimated) 1.220 ± 0.06 Boiling Point (°C) ~400–450 (estimated) 435.9 ± 45.0 pKa ~4.5–5.5 (ester carbonyl) 5.87 ± 0.20 (amino group)
Thiadiazolo-Pyrimidine Derivatives (e.g., 7-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidines)
Structural Differences :
- Synthesis and Reactivity: Synthesized via amine-mediated nucleophilic substitution under mild conditions (room temperature, ethanol solvent), achieving >90% yields .
Stability and Handling
Biological Activity
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic compound belonging to the thiazepane class, characterized by its seven-membered ring structure containing sulfur and nitrogen atoms. The presence of the 1,1-dioxide functionality enhances its chemical reactivity and potential biological activity. This compound has attracted attention in various fields, including medicinal chemistry, due to its promising applications as an antimicrobial and anticancer agent.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 299.37 g/mol. The unique structure allows for diverse chemical interactions, making it a valuable compound for research.
Synthesis Methods
The synthesis typically involves cyclization reactions using precursors like ethyl 7-phenyl-1,4-thiazepane-4-carboxylate and oxidizing agents. Common methods include:
- Oxidation : Utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the 1,1-dioxide group.
- Substitution Reactions : Targeting the phenyl group or other positions on the thiazepane ring to introduce various functional groups.
Table: Synthesis Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Reduction | Lithium aluminum hydride | Anhydrous solvent |
| Substitution | Halogenating agents | Varies (e.g., reflux) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with mechanisms likely involving disruption of cellular processes or inhibition of enzyme activity.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve apoptosis induction and modulation of cell cycle progression.
Case Study: Anticancer Activity Evaluation
A study conducted by researchers assessed the anticancer potential of this compound against human cancer cell lines. The results indicated:
- MCF-7 Cell Line : Inhibition rate of approximately 70% at a concentration of 50 µM.
- A549 Cell Line : Inhibition rate of about 65% at the same concentration.
These findings suggest that the compound could serve as a lead in developing new anticancer therapies.
The biological activity is attributed to its ability to interact with specific molecular targets within cells. The binding affinity to enzymes or receptors can lead to modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate can be compared with other thiazole derivatives known for their biological activities:
| Compound Type | Biological Activity |
|---|---|
| Ethyl 7-phenyl-1,4-thiazepane | Antimicrobial, Anticancer |
| Thiazole Derivatives | Diverse biological activities |
| Benzothiadiazine derivatives | Potential anticancer properties |
The unique seven-membered ring structure provides distinct chemical properties that may enhance its biological efficacy compared to five-membered thiazole derivatives.
Q & A
Q. Table 1. Spectroscopic Signatures of Functional Groups
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Phenyl (C6H5) | 7.14–7.30 | 1450–1505 |
| Sulfone (SO2) | - | 1100–1300 |
| Ester (COOEt) | 168–172 (13C) | 1680–1720 |
| Sources: |
Q. Table 2. Synthetic Yield Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | None | 92 |
| THF | 40 | NaOAc | 85 |
| Acetic Acid | 100 | H2SO4 | 78 |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
